Synthesis of a Key Dasatinib Intermediate from 2-Aminothiazole-5-Carboxylate: A Technical Guide
Synthesis of a Key Dasatinib Intermediate from 2-Aminothiazole-5-Carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of a crucial intermediate in the manufacturing of Dasatinib, a potent tyrosine kinase inhibitor. The focus is on the preparation of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide , a pivotal building block derived from 2-aminothiazole-5-carboxylate. This document outlines two primary synthetic routes, detailing experimental protocols and presenting quantitative data for comparative analysis.
Introduction
Dasatinib is a vital therapeutic agent for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). The synthesis of Dasatinib involves several key intermediates, with 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide being a central component. This guide explores the efficient synthesis of this intermediate, providing a foundation for process development and optimization in pharmaceutical manufacturing.
Synthetic Pathways
Two prominent synthetic routes for the preparation of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide from derivatives of 2-aminothiazole-5-carboxylate are detailed below.
Route A: Synthesis via Boc Protection and Amide Coupling
This route involves the protection of the amino group of a 2-aminothiazole-5-carboxylate derivative, followed by hydrolysis of the ester and subsequent amide bond formation with 2-chloro-6-methylaniline (B140736).
Caption: Synthetic pathway for Route A.
Step 1: Boc Protection of Ethyl 2-aminothiazole-5-carboxylate
-
Procedure: Ethyl 2-aminothiazole-5-carboxylate is reacted with Boc anhydride to yield the protected compound.[1]
-
Yield: 68%[1]
Step 2: Hydrolysis
-
Procedure: The resulting ester is hydrolyzed using sodium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727) (MeOH).[1]
-
Yield: 94%[1]
Step 3: Amide Coupling
-
Procedure: The carboxylic acid is treated with oxalyl chloride, followed by coupling with 2-chloro-6-methylaniline.[1]
-
Yield: 51%[1]
Step 4: Deprotection
-
Procedure: The Boc protecting group is removed using trifluoroacetic acid in dichloromethane (B109758) (DCM) to afford the desired intermediate.[1]
-
Yield: 89%[1]
| Step | Reagents | Solvents | Yield (%) | Reference |
| 1. Boc Protection | Boc Anhydride | - | 68 | [1] |
| 2. Hydrolysis | NaOH | THF/MeOH | 94 | [1] |
| 3. Amide Coupling | Oxalyl Chloride, 2-chloro-6-methylaniline | - | 51 | [1] |
| 4. Deprotection | Trifluoroacetic Acid | DCM | 89 | [1] |
Route B: Synthesis via Acrylamide (B121943) Formation and Cyclization
This alternative approach avoids the need for protecting groups by first synthesizing an acrylamide derivative, which then undergoes cyclization to form the thiazole (B1198619) ring.
Caption: Synthetic pathway for Route B.
Step 1: (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide Synthesis
-
Procedure: β-ethoxy acryloyl chloride is coupled with 2-chloro-6-methylaniline in tetrahydrofuran (THF) using pyridine as a base.[2] The mixture is diluted with water, concentrated, and the resulting slurry is stirred in toluene. The solid product is collected by filtration.[2]
-
Yield: 74%[2]
Step 2: 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide Synthesis
-
Procedure: The N-(2-chloro-6-methylphenyl) β-ethoxy acrylamide is subjected to N-bromosuccinimide (NBS) mediated thiazole formation in a mixture of dioxane and water. Thiourea is then added, and the mixture is heated to effect ring closure.[2]
-
Yield: 95%[2]
| Step | Reagents | Solvents | Yield (%) | Reference |
| 1. Acrylamide Formation | β-ethoxy acryloyl chloride, 2-chloro-6-methylaniline, Pyridine | THF, Toluene, Water | 74 | [2] |
| 2. Thiazole Formation | N-Bromosuccinimide, Thiourea | Dioxane/Water | 95 | [2] |
Subsequent Reaction: Synthesis of a Key Dasatinib Precursor
The synthesized 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide serves as a key intermediate for the next step in the Dasatinib synthesis, which involves coupling with a pyrimidine (B1678525) derivative.
Caption: Coupling reaction to form a key Dasatinib precursor.
Experimental Protocol for Pyrimidine Coupling
-
Procedure: The nucleophilic coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine is carried out to yield the penultimate intermediate.[1] In a specific patented method, this reaction is performed in an aprotic solvent at low temperatures (-30 to -20 °C) in the presence of a strong base.[3] The temperature is then raised to -10 to -5 °C for 2-12 hours. The reaction is quenched with hydrochloric acid to a pH of 5-6.[3]
-
Yield: 61-76%[1]
| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, 4,6-dichloro-2-methylpyrimidine | Sodium tert-butoxide | - | - | - | 76 | [1] |
| 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, 4,6-dichloro-2-methylpyrimidine | Strong Base | Aprotic Solvent (e.g., THF) | -30 to -5 | 2-12 | - | [3] |
Conclusion
The synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is a critical step in the overall synthesis of Dasatinib. The two routes presented here offer different approaches, with Route B providing a more direct method that avoids protection and deprotection steps and results in a high yield for the final cyclization.[2] The choice of synthetic route for large-scale production will depend on factors such as cost of starting materials, overall yield, and ease of operation. The subsequent coupling with 4,6-dichloro-2-methylpyrimidine is also a high-yielding step, leading efficiently to a key precursor of Dasatinib. This guide provides the foundational information necessary for researchers and professionals in drug development to further explore and optimize the synthesis of this important pharmaceutical agent.
